molecular formula C16H15NO3 B7501199 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B7501199
M. Wt: 269.29 g/mol
InChI Key: LCLDVTLOXDHMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indolinones and has been found to exhibit anti-angiogenic, anti-tumor, and anti-inflammatory properties.

Mechanism of Action

3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR and PDGFR. This inhibition leads to the prevention of the downstream signaling pathways that promote angiogenesis. Additionally, 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
The anti-angiogenic and anti-tumor properties of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one have been extensively studied in various in vitro and in vivo models. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. Additionally, 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards VEGFR and PDGFR. This specificity allows for targeted inhibition of angiogenesis and tumor growth without affecting normal cells. However, one of the limitations of using 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is its potential toxicity and side effects, which may limit its clinical applications.

Future Directions

There are several potential future directions for the research on 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective analogs of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one with reduced toxicity and side effects. Additionally, further studies are needed to explore the potential applications of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in other angiogenesis-related disorders such as diabetic retinopathy and psoriasis. Finally, the combination of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one with other anti-cancer agents may provide a more effective treatment strategy for cancer patients.

Synthesis Methods

The synthesis of 3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-methoxybenzaldehyde with 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, followed by reduction and cyclization to form the indolinone ring system. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been widely studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-angiogenic properties by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). This property makes it a potential candidate for the treatment of cancer, macular degeneration, and other angiogenesis-related disorders.

properties

IUPAC Name

3-hydroxy-1-[(2-methoxyphenyl)methyl]-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15(18)16(17)19/h2-9,15,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLDVTLOXDHMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-(2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one

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